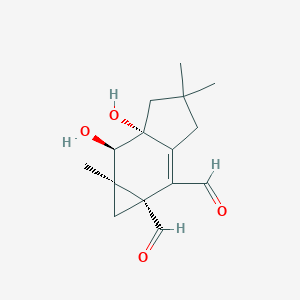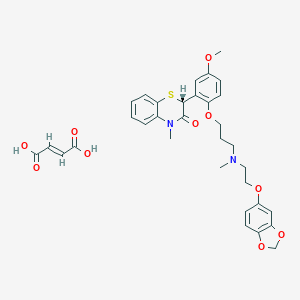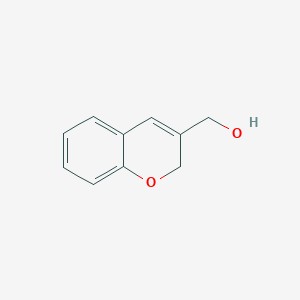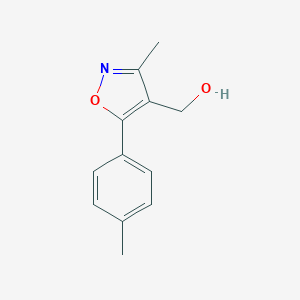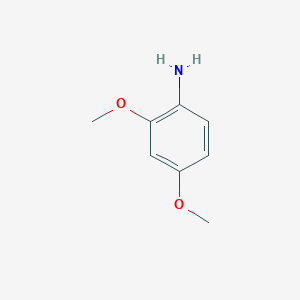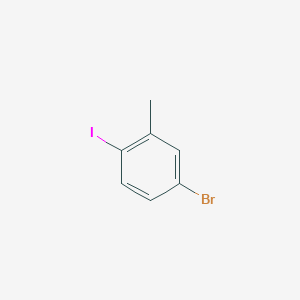
5-溴-2-碘甲苯
描述
科学研究应用
5-Bromo-2-iodotoluene has a wide range of applications in scientific research:
作用机制
Target of Action
5-Bromo-2-iodotoluene is a halogenated hydrocarbon
Mode of Action
5-Bromo-2-iodotoluene undergoes a chemoselective Suzuki reaction with phenylboronic acid to yield the corresponding carboxylic acid . This reaction involves the coupling of the bromine and iodine sites on the 5-Bromo-2-iodotoluene molecule with phenylboronic acid, facilitated by a palladium catalyst. The result is the formation of a new carbon-carbon bond, leading to the production of the corresponding carboxylic acid.
Pharmacokinetics
Its physical properties, such as a density of 2.08 g/mL at 25 °C (lit.) , could also impact its pharmacokinetic behavior.
Result of Action
The compound is used as a building block in organic synthesis , suggesting that its primary role is in the formation of more complex molecules through reactions like the Suzuki reaction.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-iodotoluene. For instance, it is known to be light-sensitive , indicating that exposure to light could potentially degrade the compound or alter its reactivity. Therefore, it is recommended to store the compound in a dark place . Furthermore, its reactivity may be influenced by temperature, as its reactions are often carried out under controlled temperature conditions.
生化分析
Biochemical Properties
5-Bromo-2-iodotoluene undergoes chemoselective Suzuki reaction with phenylboronic acid to yield the corresponding carboxylic acid . This indicates that it can interact with enzymes and proteins that are involved in these reactions. The nature of these interactions is likely to be influenced by the halogen groups present in the compound.
Cellular Effects
It is known that halogenated hydrocarbons can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to undergo chemoselective Suzuki reaction with phenylboronic acid , suggesting that it may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions: 5-Bromo-2-iodotoluene can be synthesized through various methods. One common approach involves the bromination of 2-iodotoluene using bromine in the presence of a catalyst . The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of 5-Bromo-2-iodotoluene often involves large-scale bromination reactions. The process may include the use of specialized equipment to handle the reactive bromine and iodine compounds safely. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
化学反应分析
Types of Reactions: 5-Bromo-2-iodotoluene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki coupling reactions with phenylboronic acid to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Suzuki Coupling: Phenylboronic acid, palladium catalyst, and a base such as potassium carbonate.
Nucleophilic Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki coupling reactions.
Substituted Toluene Derivatives: Resulting from nucleophilic substitution reactions.
相似化合物的比较
- 4-Bromo-1-iodo-2-methylbenzene
- 2-Iodo-5-bromotoluene
- 4-Bromo-2-methyliodobenzene
Comparison: 5-Bromo-2-iodotoluene is unique due to the specific positioning of the bromine and iodine atoms on the toluene ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions compared to its analogs . For example, the compound’s ability to undergo selective Suzuki coupling reactions makes it particularly valuable in the synthesis of biaryl compounds .
属性
IUPAC Name |
4-bromo-1-iodo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTUADBHTFHMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369180 | |
| Record name | 5-Bromo-2-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-39-4 | |
| Record name | 5-Bromo-2-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-iodotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-bromo-2-iodotoluene utilized in the synthesis of the MMP-3 inhibitor UK-370,106?
A1: 5-Bromo-2-iodotoluene serves as a crucial starting material in the multi-step synthesis of UK-370,106 []. The paper describes its conversion into a biarylpropanal equivalent through two synthetic steps. This intermediate is then reacted with a phosphonosuccinate compound to construct a key intermediate with defined stereochemistry, essential for the biological activity of the final MMP-3 inhibitor.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


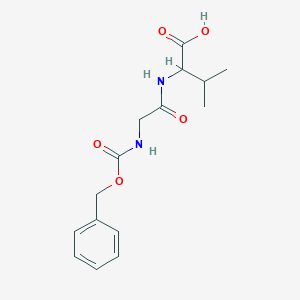
![3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxybenzenesulfonic Acid](/img/structure/B45859.png)
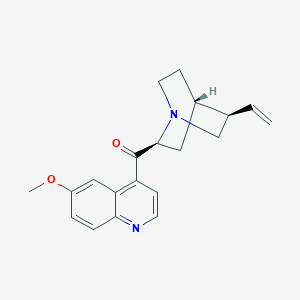
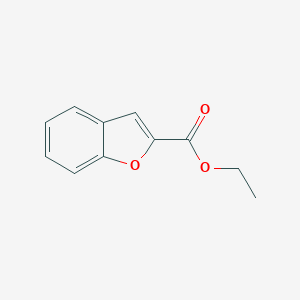
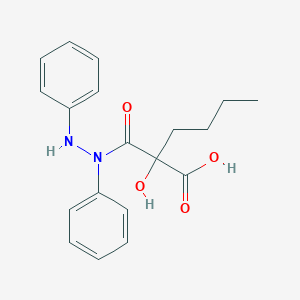
![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B45870.png)
